molecular formula C26H21N5O4S B2562049 N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536716-86-6

N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2562049
CAS No.: 536716-86-6
M. Wt: 499.55
InChI Key: XFVFLTNXBWCWQM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole scaffold substituted with a 4-nitrophenyl group at position 3 and a thioacetamide side chain at position 2. The acetamide moiety is further modified with a 2,5-dimethylphenyl group. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may influence electronic distribution, binding affinity, and metabolic stability compared to analogs with electron-donating substituents.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-15-7-8-16(2)21(13-15)27-22(32)14-36-26-29-23-19-5-3-4-6-20(19)28-24(23)25(33)30(26)17-9-11-18(12-10-17)31(34)35/h3-13,28H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVFLTNXBWCWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, with a molecular weight of 468.55 g/mol. The compound features a thioacetamide group combined with a pyrimidine derivative, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. Specifically, this compound has been identified as an effective dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial enzymes in bacterial and cancer cell proliferation .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Reference
N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo...S. aureus8
N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo...E. coli16
N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo...C. albicans32

The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Antitumor Activity

The compound's ability to inhibit crucial enzymes also positions it as a potential antitumor agent. In vitro studies have shown that it can impede cell growth in various cancer cell lines by disrupting folate metabolism .

Table 2: Antitumor Activity Data

CompoundCancer Cell LineIC50 (µM)Reference
N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo...HeLa10
N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo...MCF712

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the thioacetamide and pyrimidine moieties can enhance or diminish its efficacy. For instance:

  • Substituents on the aromatic rings : The presence of electron-withdrawing groups such as nitro groups has been shown to improve antimicrobial potency.
  • Alkyl substitutions : The 2,5-dimethyl substitution on the phenyl ring appears to enhance solubility and bioavailability.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antibacterial Efficacy : A study demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent against resistant strains .
  • Anticancer Research : Another investigation focused on its anticancer properties in breast cancer models, revealing that it induces apoptosis through the inhibition of folate-dependent pathways .

Scientific Research Applications

Biological Activities

N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has been studied for various biological activities:

Enzyme Inhibition

Research indicates that this compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are crucial in the synthesis of nucleotides and DNA replication. This dual inhibition could make it a valuable candidate for cancer therapy, as it may hinder the proliferation of cancer cells by disrupting their DNA synthesis pathways.

Antimicrobial Activity

Preliminary studies suggest that derivatives similar to this compound exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL.

Cytotoxicity

Investigations into the cytotoxic effects of the compound have shown promising results against various cancer cell lines. For instance, structural analogs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies.

Anti-inflammatory Effects

Some studies have highlighted the compound's ability to modulate cytokine production in immune cells. It has been shown to influence the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a role in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits TS and DHFR
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cells
Anti-inflammatoryModulates IL-6 production

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidoindole Core

The pyrimido[5,4-b]indole core is a common structural feature among analogs, but substitutions at position 3 significantly modulate activity:

  • This contrasts with 3-methyl () or 3-phenyl () groups, which are less polar and may reduce binding specificity .
  • 3-(3-Methoxyphenyl) substituent (): The methoxy group increases electron density, possibly enhancing solubility but reducing target engagement in hydrophobic pockets compared to the nitro-substituted compound .

Modifications to the Thioacetamide Side Chain

The N-arylacetamide moiety varies widely, impacting steric and electronic properties:

  • N-(2,5-Dimethylphenyl) (target compound) : The ortho- and para-methyl groups introduce steric hindrance, which may limit rotational freedom and improve selectivity for specific binding conformations.
  • N-(4-Trifluoromethoxyphenyl) (): The trifluoromethoxy group combines lipophilicity and electron-withdrawing effects, enhancing membrane permeability but possibly introducing toxicity risks .
  • N-Cyclohexyl (): Aliphatic substituents like cyclohexyl may improve solubility but reduce aromatic stacking interactions .

Comparative Data Table

Compound Name Core Substituent (Position 3) Acetamide Substituent Key Properties/Biological Notes Source
N-(2,5-Dimethylphenyl)-2-((3-(4-nitrophenyl)-…-thio)acetamide (target) 4-Nitrophenyl 2,5-Dimethylphenyl High electrophilicity; potential TLR4 affinity (predicted) N/A
2-[(3-Methyl-4-oxo-…)-thio]-N-(4-methylphenyl)acetamide Methyl 4-Methylphenyl Lower polarity; moderate metabolic stability
N-(4-Trifluoromethoxyphenyl)-2-[(3-methyl-4-oxo-…)-thio]acetamide Methyl 4-Trifluoromethoxyphenyl Enhanced lipophilicity; possible toxicity
N-Cyclohexyl-2-((4-oxo-3-phenyl-…)-thio)acetamide Phenyl Cyclohexyl Improved solubility; reduced aromatic interactions
N-(1H-Indazol-6-yl)-2-((4-oxo-3-phenyl-…)-thio)acetamide (, comp. 20) Phenyl 1H-Indazol-6-yl Moderate TLR4 activity (50% yield)

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving structural features such as amine/imine tautomerism (e.g., δ 11.20–13.30 ppm for NH protons) and aromatic substituents . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy complement NMR by confirming molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹). For heterocyclic systems like pyrimidoindoles, 2D NMR (COSY, HSQC) is recommended to resolve overlapping signals .

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer : Begin with modular synthesis:

Core Assembly : Construct the pyrimido[5,4-b]indole core via cyclocondensation of nitro-substituted precursors under acidic conditions .

Thioacetamide Linkage : Introduce the thioacetamide group using a nucleophilic substitution reaction with 2-mercaptoacetamide derivatives. Monitor reaction progress via TLC or HPLC .

Final Functionalization : Couple the core with the 2,5-dimethylphenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Validate intermediate stability using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps like cyclocondensation or sulfur insertion. Tools like Gaussian or ORCA enable reaction path searches, reducing trial-and-error experimentation. Pair this with machine learning (ML) to analyze experimental datasets and identify optimal conditions (e.g., solvent polarity, temperature) .

Q. Example Workflow :

StepComputational ToolOutput
Reactant OptimizationDFT (B3LYP/6-31G*)Energy-minimized geometries
Transition State SearchNudged Elastic Band (NEB)Activation barriers
Solvent EffectsCOSMO-RSSolvent polarity screening

Q. How should researchers address contradictions in biological activity data?

  • Methodological Answer : Contradictions often arise from assay variability or compound stability. Mitigate this by:
  • Standardized Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Stability Studies : Perform LC-MS to detect degradation products under assay conditions (pH 7.4, 37°C).
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. bioactivity) .

Q. What strategies enhance the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Lipophilicity Optimization : Adjust logP via substituent modifications (e.g., replacing nitro groups with trifluoromethyl). Use HPLC-derived logP measurements .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) near labile sites .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use nanoformulation techniques .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic Effects : For tautomeric equilibria (amine/imine), use variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, broadening at 11.20 ppm (NH) may indicate rapid exchange .
  • Solvent Polarity : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s role in signal splitting .

Experimental Design

Q. What statistical approaches improve yield optimization?

  • Methodological Answer : Employ Design of Experiments (DoE) methodologies:
  • Factorial Design : Screen variables (temperature, catalyst loading) in a 2³ factorial setup.
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., Arrhenius kinetics) to identify maxima.

Q. Example Table :

FactorLow Level (-1)High Level (+1)
Temp. (°C)80120
Catalyst (mol%)515
Reaction Time (h)1224

Analyze via ANOVA to rank factor significance .

Future Directions

Q. What unexplored biological targets are relevant for this compound?

  • Methodological Answer : Prioritize targets via cheminformatics:
  • Target Prediction : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to map structural motifs to kinase or protease targets .
  • In Silico Docking : AutoDock Vina or Glide to simulate binding to ATP pockets (e.g., EGFR kinase) .

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